molecular formula C15H16ClNO2 B5162671 ethyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

ethyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate

Cat. No.: B5162671
M. Wt: 277.74 g/mol
InChI Key: PWWWDFVOCGZUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in pharmaceutical research. This compound is commonly known as "ACP-105" and is a selective androgen receptor modulator (SARM) that has been found to have a high affinity for the androgen receptor.

Mechanism of Action

ACP-105 works by selectively binding to androgen receptors in the body, which are responsible for regulating the growth and development of male sex organs and secondary sexual characteristics. By selectively targeting these receptors, ACP-105 can promote anabolic effects in muscle and bone tissue while minimizing the androgenic effects that can lead to unwanted side effects.
Biochemical and Physiological Effects:
ACP-105 has been shown to have a number of biochemical and physiological effects in the body. In addition to its anabolic effects on muscle and bone tissue, ACP-105 has also been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using ACP-105 in lab experiments is its high selectivity for androgen receptors, which allows researchers to study the effects of androgen receptor activation without the unwanted side effects associated with other androgenic compounds. However, one limitation of using ACP-105 is its relatively short half-life, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on ACP-105. One area of interest is the potential applications of ACP-105 in the treatment of neurodegenerative diseases. Another area of research is the development of more potent and selective ethyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylates that can be used for a wider range of applications in pharmaceutical research. Additionally, further studies are needed to fully understand the long-term effects of ACP-105 on the body and its potential for use in clinical settings.

Synthesis Methods

The synthesis of ACP-105 involves several steps, including the reaction of 2-chlorobenzaldehyde with methyl acetoacetate to form 2-chloro-4-methyl-1,3-dioxolane. This intermediate is then reacted with 3-methylpyrrole-2-carboxylic acid to form the final product, ethyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate.

Scientific Research Applications

ACP-105 has been studied extensively for its potential applications in the treatment of various diseases, including muscle wasting, osteoporosis, and prostate cancer. In preclinical studies, ACP-105 has been shown to increase muscle mass and strength, improve bone density, and reduce the growth of prostate cancer cells.

Properties

IUPAC Name

ethyl 4-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-4-19-15(18)14-10(3)17-9(2)13(14)11-7-5-6-8-12(11)16/h5-8,17H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWWWDFVOCGZUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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